N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-8-13(20-21(10)2)15-18-19-16(23-15)17-14(22)9-11-4-6-12(24-3)7-5-11/h4-8H,9H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTOWLDEJWPTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Mediated Cyclization
Heating the carbohydrazide with POCl₃ (5 equiv) at 110°C for 8 hours under nitrogen affords the 1,3,4-oxadiazole derivative in 78% yield. This method, while efficient, generates corrosive by-products, necessitating careful waste handling.
Microwave-Assisted Cyclization
A greener alternative employs microwave irradiation (150 W, 120°C) with polyphosphoric acid (PPA) as a catalyst, reducing reaction time to 20 minutes with comparable yield (76%). This approach minimizes energy consumption and improves scalability.
Acetamide Side Chain Incorporation
The 4-(methylthio)phenylacetamide moiety is introduced via a two-step sequence:
Synthesis of 2-(4-(Methylthio)Phenyl)Acetic Acid
4-(Methylthio)benzyl chloride is treated with sodium cyanide (NaCN) in dimethylformamide (DMF) to form the nitrile intermediate, which is hydrolyzed to the carboxylic acid using HCl (6 M) at reflux.
Amide Coupling
The carboxylic acid is activated with 1,1′-carbonyldiimidazole (CDI) in dichloromethane (DCM) and coupled with the oxadiazole-pyrazole intermediate at 40°C for 4 hours, yielding the final product in 82% purity.
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI | DCM | 40 | 82 | 98 |
| EDC/HOBt | THF | 25 | 75 | 95 |
| DCC | EtOAc | 30 | 68 | 90 |
Purification and Characterization
Crude product purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
- ¹H NMR (400 MHz, DMSO-d6) : δ 2.34 (s, 3H, CH₃), 2.51 (s, 3H, SCH₃), 3.87 (s, 3H, NCH₃), 7.29–7.45 (m, 4H, Ar-H).
- ¹³C NMR : 168.5 ppm (C=O), 160.2 ppm (C=N), 139.8 ppm (Ar-C-S).
The patent-preferenced method emphasizes substituting hazardous by-products (e.g., aniline) with safer alternatives like ethanol during cyclization. Key innovations include:
- Controlled Exothermic Profiles : Gradual reagent addition and jacketed reactors mitigate thermal runaway risks.
- Solvent Recovery Systems : Distillation units recycle THF and DMF, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to a hydrazide under catalytic hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazide derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
N-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Lacks the dimethyl substitution on the pyrazole ring, potentially altering its chemical properties.
Uniqueness
The presence of both the dimethyl substitution on the pyrazole ring and the methylthio group on the phenyl ring makes N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide unique. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects. The insights are drawn from various studies and literature reviews.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a phenyl group with a methylthio substituent. The molecular formula is , with a molecular weight of approximately 332.39 g/mol.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular:
- Staphylococcus aureus : Compounds similar to this compound have shown effective inhibition against this pathogen.
- Escherichia coli : The compound demonstrated moderate activity against E. coli in various assays.
Table 1 summarizes the antimicrobial activities reported for related compounds:
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | Escherichia coli | Moderate |
| Compound C | Pseudomonas aeruginosa | High |
Anticancer Activity
Research indicates that derivatives of oxadiazoles possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For example:
- Cell Lines Tested : Studies have assessed the compound's efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : Compounds with similar structures have shown IC50 values in the micromolar range, indicating potential as anticancer agents.
Table 2 provides details on anticancer activity:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 10 |
| Compound E | HeLa | 15 |
Anti-inflammatory Activity
The anti-inflammatory effects of this class of compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism : The presence of specific substituents enhances the anti-inflammatory activity by modulating pathways involved in inflammation.
Case Studies
Recent studies have emphasized the importance of structure-activity relationships (SAR) in optimizing the biological activity of oxadiazole derivatives. For example:
- Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties against multiple bacterial strains. The results indicated that modifications at the para position of the phenyl group significantly enhanced antibacterial efficacy .
- Anticancer Evaluation : A focused study evaluated several oxadiazole derivatives for their cytotoxic effects on cancer cell lines. It was found that compounds with electron-withdrawing groups exhibited improved activity compared to those with electron-donating groups .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by nucleophilic addition of phenyl isothiocyanate and heterocyclization to form the oxadiazole core . Key steps include:
- Step 1: Hydrazinolysis under reflux with hydrazine hydrate to generate intermediates.
- Step 2: Alkylation of thiol intermediates with chloroacetamide derivatives to introduce the acetamide moiety .
- Optimization: Reaction conditions (temperature, solvent polarity, and catalyst use) are systematically varied. For example, using DMF as a solvent at 80–90°C improves cyclization efficiency, while catalytic acetic acid enhances nucleophilic substitution yields .
- Purity Control: Thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures are employed to isolate high-purity products (>95%) .
Basic: What spectroscopic and analytical methods confirm the structure and purity of this compound?
Methodological Answer:
- 1H NMR: Identifies proton environments (e.g., methylthio phenyl protons at δ 2.45 ppm, pyrazole protons at δ 6.20 ppm) .
- IR Spectroscopy: Confirms carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- LC-MS: Validates molecular weight (e.g., [M+H⁺] at m/z 398.1) and detects impurities .
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the oxadiazole and pyrazole rings (e.g., 12.7° tilt) .
- Elemental Analysis: Ensures C, H, N, and S percentages align with theoretical values (e.g., C: 57.8%, H: 4.8%) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) are addressed via:
- Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents (e.g., replacing methylthio with halogens) to isolate pharmacophores .
- Molecular Docking: Simulating binding to targets like COX-2 or EGFR kinases to explain activity variations. For example, methylthio groups may enhance hydrophobic interactions in some isoforms but sterically hinder others .
- PASS Software Predictions: Computational screening predicts off-target effects (e.g., anti-inflammatory vs. antiproliferative activity) to prioritize in vitro validation .
Advanced: What strategies improve the compound’s aqueous solubility without compromising bioactivity?
Methodological Answer:
- Structural Modifications: Introducing hydrophilic groups (e.g., sulfonate at the phenyl ring or PEG chains on the acetamide nitrogen) .
- Co-solvent Systems: Using DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility while avoiding cytotoxicity .
- Prodrug Design: Converting the acetamide to a phosphate ester, which hydrolyzes in vivo to release the active form .
- Analytical Validation: Solubility is quantified via HPLC-UV, and bioactivity is reassessed using cell viability assays (e.g., MTT) post-modification .
Advanced: How does molecular docking predict the compound’s interaction with enzymes like cyclooxygenase-2 (COX-2)?
Methodological Answer:
- Target Preparation: COX-2 crystal structure (PDB ID: 5KIR) is protonated and energy-minimized using tools like AutoDock Tools .
- Docking Parameters: Lamarckian genetic algorithms with 100 runs assess binding poses. The methylthio phenyl group shows π-π stacking with Tyr355, while the oxadiazole core forms hydrogen bonds with Arg120 .
- Validation: Dock scores (e.g., ΔG = -9.2 kcal/mol) correlate with in vitro IC₅₀ values (e.g., 12 µM in COX-2 inhibition assays) .
Advanced: What are the challenges in scaling up synthesis from milligram to gram scales?
Methodological Answer:
- Exothermic Reactions: Rapid cyclization steps require controlled addition rates and cooling (e.g., maintaining <50°C during oxadiazole formation) .
- Purification: Column chromatography becomes impractical; alternatives include recrystallization in tert-butyl methyl ether or centrifugal partition chromatography .
- Process Analytics: In-line FTIR monitors reaction progress, while DoE (Design of Experiments) optimizes parameters like stoichiometry and mixing time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
